molecular formula C25H30N2O6 B3951247 3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid

3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid

Cat. No.: B3951247
M. Wt: 454.5 g/mol
InChI Key: HSONGOIOPDCDLP-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanone typically involves multiple steps. One efficient route involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield. This strategy allows the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of iminium salts, which can then be further transformed into various derivatives .

Scientific Research Applications

3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors and enzymes, leading to modulation of various biological processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanone apart is its unique combination of the isoquinoline and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2.C2H2O4/c1-27-22-8-6-18(7-9-22)16-24-13-10-20(11-14-24)23(26)25-15-12-19-4-2-3-5-21(19)17-25;3-1(4)2(5)6/h2-9,20H,10-17H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSONGOIOPDCDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCC4=CC=CC=C4C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid
Reactant of Route 2
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid
Reactant of Route 3
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid
Reactant of Route 4
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid
Reactant of Route 5
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid
Reactant of Route 6
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid

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